3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 1185151-85-2
Cat. No.: VC6797344
Molecular Formula: C22H23ClFN5O3S
Molecular Weight: 491.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185151-85-2 |
|---|---|
| Molecular Formula | C22H23ClFN5O3S |
| Molecular Weight | 491.97 |
| IUPAC Name | 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C22H23ClFN5O3S/c1-15-6-7-17(13-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-10-8-28(9-11-29)18-5-3-4-16(23)12-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30) |
| Standard InChI Key | WFYSIZALUHWDFU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the class of sulfonamide-linked pyrazole-carboxamide derivatives, characterized by the molecular formula C₂₂H₂₃ClFN₅O₃S and a molecular weight of 491.97 g/mol . Its IUPAC name, 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide, delineates its core structure:
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A 1-methylpyrazole-4-carboxamide backbone.
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A sulfonyl bridge connecting the pyrazole ring to a 4-(3-chlorophenyl)piperazine moiety.
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An N-(4-fluoro-3-methylphenyl) substituent at the carboxamide position .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1189470-34-5 | |
| Molecular Formula | C₂₂H₂₃ClFN₅O₃S | |
| Molecular Weight | 491.97 g/mol | |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F | |
| PubChem CID | 49663471 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multistep strategy to assemble the pyrazole core, sulfonyl linkage, and aromatic substituents:
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Pyrazole Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters yields the 1-methylpyrazole scaffold.
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Sulfonylation: Reaction with sulfonyl chlorides introduces the sulfonyl group at position 3 of the pyrazole ring.
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Piperazine Coupling: The 4-(3-chlorophenyl)piperazine moiety is attached via nucleophilic substitution at the sulfonyl group .
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Carboxamide Functionalization: Amide coupling between the pyrazole-4-carboxylic acid and 4-fluoro-3-methylaniline completes the structure .
Critical challenges include optimizing reaction conditions (e.g., temperature, catalysts) to enhance yields and purity. For instance, the sulfonylation step requires anhydrous conditions to prevent hydrolysis.
Physicochemical Properties
Solubility and Lipophilicity
While solubility data remain unreported, computational models predict moderate lipophilicity (logP ≈ 3.33) due to the aromatic and heterocyclic components . The sulfonyl group enhances polarity, potentially improving aqueous solubility compared to non-sulfonylated analogs.
Table 2: Predicted Physicochemical Parameters
Mechanistic Insights and Biological Relevance
Putative Targets
The compound’s sulfonamide and pyrazole moieties suggest interactions with enzymatic targets such as:
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Kinases: Sulfonamides often bind ATP pockets via hydrogen bonding.
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G Protein-Coupled Receptors (GPCRs): Piperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors .
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Carbonic Anhydrases: Sulfonamides are known inhibitors of these enzymes.
The 3-chlorophenyl and 4-fluoro-3-methylphenyl groups may enhance blood-brain barrier permeability, indicating potential central nervous system (CNS) applications .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Peaks corresponding to the methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and piperazine protons (δ 2.8–3.2 ppm).
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¹³C NMR: Signals for the sulfonyl sulfur (δ 110–115 ppm) and carboxamide carbonyl (δ 165–170 ppm).
Infrared (IR) Spectroscopy
Strong absorptions at 1350 cm⁻¹ and 1160 cm⁻¹ confirm the sulfonyl group, while the carboxamide C=O stretch appears near 1680 cm⁻¹.
Future Research Directions
Pharmacological Profiling
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Target Screening: High-throughput assays against kinase and GPCR libraries.
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ADMET Studies: Evaluating absorption, distribution, metabolism, excretion, and toxicity.
Structural Modifications
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